molecular formula C19H24BNO3 B1457432 2-(Benzyloxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2055207-58-2

2-(Benzyloxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1457432
CAS RN: 2055207-58-2
M. Wt: 325.2 g/mol
InChI Key: ZPQLOPAZLMDOHL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2-BOMP) is an organic compound with a wide range of scientific applications. It is a small molecule with a molecular weight of 271.3 g/mol and is composed of a pyridine ring, a methyl group, and a benzyloxy group. 2-BOMP has been studied extensively in the field of organic chemistry and has been found to have a number of interesting properties.

Scientific Research Applications

Synthesis and Structural Analysis

A key aspect of the scientific research on compounds related to 2-(Benzyloxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the synthesis and structural analysis of similar boric acid ester intermediates. For instance, Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which shares structural similarities with the compound . The study focused on confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further calculate the molecular structures and compare them with X-ray diffraction values. This highlights the importance of these compounds in the realm of organic chemistry and materials science for their unique physicochemical properties (Huang et al., 2021).

Application in Fluorescent Probes

The application of similar compounds in the development of fluorescent probes is another significant area of research. For instance, the creation of a novel near-infrared fluorescence off-on probe, incorporating a similar boric acid ester, was developed for the detection of benzoyl peroxide in samples and fluorescence imaging in living cells and zebrafish. This probe, due to its arylboronate unit connected to a hemicyanine skeleton, demonstrates the potential use of such compounds in sensitive and selective detection applications in biological and chemical sensing (Tian et al., 2017).

Polymer Chemistry

In the field of polymer chemistry, these compounds are utilized for their unique properties. The synthesis of deeply colored polymers containing units such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), which incorporate 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, exemplifies this application. These polymers are synthesized via palladium-catalyzed polycondensation and are noted for their solubility in common organic solvents and distinct color properties. This research demonstrates the versatility of such compounds in the creation of novel materials with specific optical characteristics (Welterlich et al., 2012).

properties

IUPAC Name

4-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO3/c1-14-11-17(22-13-15-9-7-6-8-10-15)21-12-16(14)20-23-18(2,3)19(4,5)24-20/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLOPAZLMDOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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